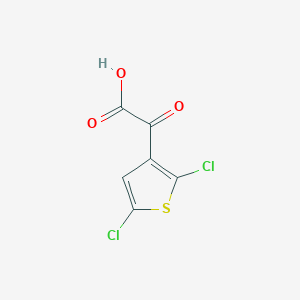

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid

Description

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid (CAS: 58414-55-4) is a sulfur-containing aromatic compound featuring a thiophene core substituted with chlorine atoms at the 2- and 5-positions and an α-ketoacetic acid (-COCOOH) functional group at the 3-position . Its molecular formula is C₆H₃Cl₂O₃S, with a molecular weight of approximately 226 g/mol.

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEQOASPWDUDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid can be achieved through several methods. One common method involves the reaction of 2,5-dichlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of 2,5-dichlorothiophene and acetic anhydride in the presence of a Lewis acid catalyst like boron trifluoride etherate. This reaction also requires anhydrous conditions and is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Smooth Muscle Relaxation

Research indicates that 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid derivatives exhibit smooth muscle relaxant properties. This is particularly beneficial in treating conditions characterized by excessive smooth muscle contraction. Some key applications include:

-

Urinary Incontinence :

- The compound has been shown to alleviate urinary incontinence by relaxing the smooth muscles of the bladder. This is crucial as urinary incontinence affects a significant portion of the population, especially the elderly .

- A study demonstrated that derivatives of this compound could inhibit carbachol-induced contractions in rat bladder strips, indicating their potential effectiveness in clinical settings .

- Asthma :

- Irritable Bowel Syndrome (IBS) :

- Male Erectile Dysfunction :

In Vitro Studies

In vitro studies have demonstrated the efficacy of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid derivatives in inhibiting contractions induced by carbachol. The following table summarizes key findings from these studies:

| Study | Model | Concentration | Effectiveness |

|---|---|---|---|

| Rat bladder strips | 3 µM | 50% contraction inhibition | |

| Smooth muscle tissue | Varies | Significant relaxation observed |

These findings support the hypothesis that this compound can effectively modulate smooth muscle activity.

Clinical Implications

The pharmacological profile of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid suggests its potential as a therapeutic agent across multiple conditions. Its ability to selectively target smooth muscle relaxation positions it as a promising candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the α-ketoacetic acid functional group but differ in their aromatic systems and substituents:

Halogenated Phenyl Derivatives

- 2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS: 1094294-16-2) Molecular Formula: C₈H₄F₂O₃ Molecular Weight: 186.11 g/mol Key Features: Fluorine substituents at the 2- and 5-positions on a phenyl ring. The high electronegativity of fluorine enhances acidity compared to non-halogenated analogs. Industrially available, suggesting applications in chemical synthesis .

2-(3-Fluorophenyl)-2-oxoacetic acid

Naphthalene-Based Analogues

- 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid (CAS: 1457766-35-6)

Heterocyclic Analogues

- 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid (CAS: 58032-65-8)

Comparative Analysis of Key Properties

Key Research Findings

- Acidity and Reactivity: The α-ketoacetic acid group in all compounds increases acidity compared to non-keto analogs. Thiophene-based derivatives (e.g., the main compound) may exhibit unique reactivity due to sulfur’s electron-donating effects, while fluorine substituents on phenyl rings amplify electron withdrawal, further stabilizing deprotonation .

- Toxicity and Safety: Substitution patterns significantly influence toxicity. For example, the 3-fluorophenyl analog is classified for acute toxicity, whereas the 2,5-difluorophenyl variant is marketed for industrial use without noted hazards, suggesting substituent position impacts safety profiles .

Synthetic Utility : Industrial availability of 2-(2,5-difluorophenyl)-2-oxoacetic acid () and structural complexity of the oxolane derivative () highlight their roles in high-value synthesis. Thiophene’s sulfur atom may facilitate coordination in metal-catalyzed reactions .

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, including antimicrobial, cytotoxic, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine atoms and an oxoacetic acid moiety. Its unique structure contributes to its biological activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Candida albicans | 10 |

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety profile of compounds. In vitro studies have demonstrated varying levels of cytotoxicity for related oxadiazole derivatives. For example, certain compounds showed significant toxicity to L929 cells at concentrations above 100 µM . The metabolic activity was measured using MTT assays, revealing that some derivatives increased cell viability while others decreased it.

Table 2: Cytotoxic Effects on L929 Cells

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 75 | 83 |

| 100 | 84 | 90 |

| 50 | 81 | 74 |

Antiviral Activity

Recent studies have identified oxadiazole derivatives with antiviral properties against Zika virus (ZIKV) and other flaviviruses. The structure-activity relationship (SAR) analysis indicated that modifications in the compound structure could enhance antiviral potency . While direct studies on 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid are lacking, it is plausible that similar modifications could yield effective antiviral agents.

Table 3: Antiviral Potency of Oxadiazole Derivatives

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| Compound D | Zika Virus | 5 |

| Compound E | Dengue Virus | 10 |

| Compound F | Japanese Encephalitis Virus | 8 |

The biological activity of thiophene derivatives often involves interactions with cellular pathways. For instance, compounds can inhibit enzyme activities or interfere with nucleic acid synthesis in pathogens. The presence of functional groups such as -N=CO in related compounds suggests a mechanism involving gene transcription modulation related to biofilm formation and virulence factors .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that specific derivatives showed enhanced activity against MRSA strains, indicating potential use in treating resistant infections.

- Cytotoxic Evaluation : A series of experiments revealed that while some derivatives were cytotoxic at high concentrations, others promoted cell proliferation at lower doses, highlighting the dual nature of these compounds in therapeutic applications.

- Antiviral Screening : Screening against ZIKV revealed promising candidates that warrant further investigation into their mechanisms and efficacy in vivo.

Q & A

Q. What are the common synthetic routes for 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves condensation or oxidation reactions. For example, analogous compounds like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid are synthesized via hydrolysis and decarboxylation of malonate esters under acidic conditions, followed by oxidation with potassium permanganate . Reaction parameters such as temperature (e.g., 60–80°C for decarboxylation), pH (acidic for hydrolysis), and solvent polarity significantly impact yield and purity. X-ray crystallography (e.g., SHELXL refinement) is critical for verifying structural integrity post-synthesis .

Q. How is the molecular structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

The planar structure is stabilized by intramolecular hydrogen bonding between the oxoacetic acid moiety and electronegative substituents (e.g., chlorine atoms). For similar compounds like 2-(methylamino)-2-oxoacetic acid, hydrogen bonding between N–H and C=O groups is confirmed via crystallography and NMR . Tautomeric forms (keto-enol equilibrium) may exist, with the keto form being dominant due to resonance stabilization .

Q. What spectroscopic techniques are most effective for analyzing this compound’s purity and reactivity?

- NMR : and NMR identify tautomeric forms and hydrogen bonding (e.g., DMSO-d solvent shifts for –COOH protons) .

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm) and hydrogen-bonded N–H/O–H vibrations .

- HPLC-MS : Monitors degradation products during stability studies, especially under oxidative conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chlorine, fluorine) influence the compound’s reactivity in electrophilic or nucleophilic reactions?

Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance, fluorinated analogs like 2-(2-fluorophenyl)-2-oxoacetic acid exhibit increased reactivity in coupling reactions due to the fluorine atom’s inductive effect . Computational studies (e.g., charge distribution analysis) can predict reactive sites, as demonstrated for azo-acrylic acid derivatives .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. For example:

- MTT Assay : Viability results depend on incubation time and compound solubility .

- Structural analogs : 2-(6-fluoro-3-indolyl)-2-oxoacetic acid shows varying anticancer activity depending on substitution patterns .

Standardized protocols (e.g., ISO 10993 for cytotoxicity) and purity validation (≥98% by HPLC) are critical for reproducibility .

Q. How can reaction conditions be optimized for electrochemical applications, such as oxidative decarboxylation?

Recent methods use NHI as a dual electrolyte and nitrogen source for synthesizing quinazolines from α-oxocarboxylic acids. Key parameters:

Q. What computational tools are recommended for predicting tautomer stability and reaction pathways?

Q. How do steric and electronic effects of the thiophene ring influence coordination chemistry with transition metals?

The dichlorothiophene moiety acts as a π-acceptor ligand, stabilizing metal complexes. For example:

- Cu(II) complexes : Enhanced catalytic activity in oxidation reactions due to ligand-to-metal charge transfer.

- Pd(II) complexes : Used in cross-coupling reactions; steric hindrance from chlorine atoms may reduce reactivity compared to non-halogenated analogs .

Methodological Guidance

9. Designing experiments to study metabolic pathways involving this compound:

- Isotopic labeling : Incorporate at the carbonyl group to track metabolic fate via LC-MS.

- Enzyme assays : Test inhibition of target enzymes (e.g., dehydrogenases) using purified proteins and NADH/NAD cofactors .

10. Validating synthetic intermediates with conflicting spectral data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.